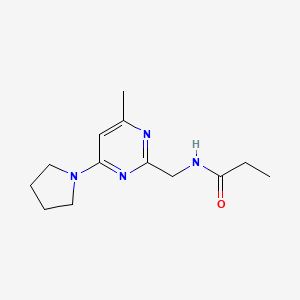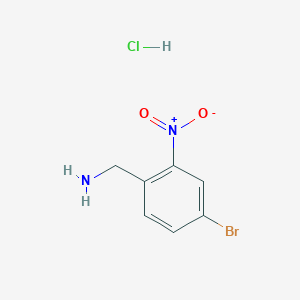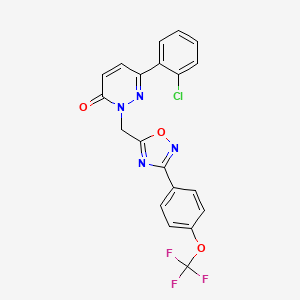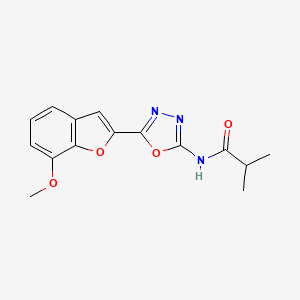
1,3-Benzodioxol-5-ilcarbamato de bencilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1,3-benzodioxol-5-ylcarbamate is a chemical compound with the molecular formula C15H13NO4 . It has an average mass of 271.268 Da and a monoisotopic mass of 271.084473 Da . This compound holds immense potential in scientific research, with unique properties and versatile nature that find applications in various studies, including drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of Benzyl 1,3-benzodioxol-5-ylcarbamate is represented by the formula C15H13NO4 . The average mass is 271.268 Da, and the monoisotopic mass is 271.084473 Da .Chemical Reactions Analysis
While the specific chemical reactions involving Benzyl 1,3-benzodioxol-5-ylcarbamate are not detailed in the search results, there are general reactions involving benzylic compounds. For instance, a transition-metal-free cross-coupling between benzylic sulfonylhydrazones and alkyl boronic acids has been reported . Another study mentions a radical condensation reaction where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides .Aplicaciones Científicas De Investigación
- El 1,3-benzodioxol-5-ilcarbamato de bencilo ha sido investigado por sus propiedades anticancerígenas. Los investigadores diseñaron una serie de 1-benzo[1,3]dioxol-5-il-indoles con grupos heteroarílicos fusionados en posición 3-N, basados en informes de la literatura sobre la actividad del indol contra líneas celulares cancerosas. Estos compuestos fueron sintetizados y evaluados por su actividad anticancerígena contra líneas celulares de cáncer de próstata, páncreas y leucemia linfoblástica aguda. Notablemente, compuestos como el 3-N-benzo[1,2,5]oxadiazol 17 y el 3-N-2-metilquinolina 20 exhibieron prometedores valores de IC50 contra las células cancerosas .
- El this compound podría ser relevante en la electrocatálisis orgánica. Si bien la investigación en esta área es limitada, los catalizadores apropiados juegan un papel crucial en la mejora de la eficiencia de las reacciones electroquímicas .
Investigación Anticancerígena
Electroquímica
Direcciones Futuras
Benzyl 1,3-benzodioxol-5-ylcarbamate holds immense potential in scientific research. A recent study has reported the design, synthesis, and anticancer evaluation of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position . This suggests that Benzyl 1,3-benzodioxol-5-ylcarbamate and related compounds could be further explored for their potential applications in drug development and other areas of research.
Mecanismo De Acción
Target of Action
Compounds like “Benzyl 1,3-benzodioxol-5-ylcarbamate” often target specific enzymes or receptors in the body. For instance, benzyl benzoate, a related compound, is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
The compound might interact with its targets by binding to them, thereby altering their function. For example, benzyl benzoate is lethal to certain mites and is useful in the treatment of scabies .
Análisis Bioquímico
Biochemical Properties
Benzyl 1,3-benzodioxol-5-ylcarbamate plays a significant role in biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These interactions are crucial for the synthesis and metabolism of various biomolecules. Additionally, Benzyl 1,3-benzodioxol-5-ylcarbamate can form stable complexes with proteins, influencing their structure and function.
Cellular Effects
Benzyl 1,3-benzodioxol-5-ylcarbamate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, Benzyl 1,3-benzodioxol-5-ylcarbamate can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of Benzyl 1,3-benzodioxol-5-ylcarbamate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates. Additionally, Benzyl 1,3-benzodioxol-5-ylcarbamate can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 1,3-benzodioxol-5-ylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 1,3-benzodioxol-5-ylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to Benzyl 1,3-benzodioxol-5-ylcarbamate has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Benzyl 1,3-benzodioxol-5-ylcarbamate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that Benzyl 1,3-benzodioxol-5-ylcarbamate can cause oxidative stress and inflammation at high doses .
Metabolic Pathways
Benzyl 1,3-benzodioxol-5-ylcarbamate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of Benzyl 1,3-benzodioxol-5-ylcarbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. Studies have shown that Benzyl 1,3-benzodioxol-5-ylcarbamate can accumulate in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
Benzyl 1,3-benzodioxol-5-ylcarbamate exhibits specific subcellular localization, which is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization. Benzyl 1,3-benzodioxol-5-ylcarbamate has been found to localize in the nucleus, where it can interact with transcription factors and modulate gene expression .
Propiedades
IUPAC Name |
benzyl N-(1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18-9-11-4-2-1-3-5-11)16-12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUWBXJDZIMWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole](/img/structure/B2512889.png)


![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)